4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid

Medicinal Chemistry Drug Design Permeability Optimization

4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid (CAS 354143-53-6) belongs to the 1,2,5‑oxadiazole (furazan) family, a class of electron‑deficient heterocycles recognized for their metabolic stability and capacity to release nitric oxide under physiological conditions. The compound bears a methylamino substituent at position 4 and a free carboxylic acid at position 3, a functional group combination that provides a defined hydrogen‑bond donor/acceptor profile (2 H‑bond donors, 6 H‑bond acceptors, predicted LogP = –0.12).

Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
CAS No. 354143-53-6
Cat. No. B12971334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid
CAS354143-53-6
Molecular FormulaC4H5N3O3
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESCNC1=NON=C1C(=O)O
InChIInChI=1S/C4H5N3O3/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9)
InChIKeyYKFIMFVAUGGIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid CAS 354143-53-6 Baseline Profile


4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid (CAS 354143-53-6) belongs to the 1,2,5‑oxadiazole (furazan) family, a class of electron‑deficient heterocycles recognized for their metabolic stability and capacity to release nitric oxide under physiological conditions [1]. The compound bears a methylamino substituent at position 4 and a free carboxylic acid at position 3, a functional group combination that provides a defined hydrogen‑bond donor/acceptor profile (2 H‑bond donors, 6 H‑bond acceptors, predicted LogP = –0.12) . This distinct substitution pattern differentiates it from unsubstituted, amino, and hydroxyethylamino analogs in terms of lipophilicity, polar surface area, and hydrogen‑bond donor count, parameters that directly impact molecular recognition, permeability, and formulation behavior in early‑stage drug discovery.

Defined hydrogen‑bond donor profile distinct from unsubstituted and amino analogs
Intermediate predicted LogP/TPSA may support solubility‑permeability balance studies
Dual derivatizable handles (COOH, methylamino) for fragment growing or library synthesis

Why Generic 1,2,5‑Oxadiazole‑3‑carboxylic Acids Cannot Replace 4‑(Methylamino)‑1,2,5‑oxadiazole‑3‑carboxylic acid in Procurement Decisions


Although the 1,2,5‑oxadiazole‑3‑carboxylic acid scaffold is common to all members of the class, even minor changes at the 4‑position produce measurable shifts in hydrogen‑bond donor count, lipophilicity, and polar surface area [1]. These parameters govern critical properties such as aqueous solubility, passive membrane permeability, and off‑target binding profiles. As demonstrated below, the 4‑methylamino derivative occupies a narrow property space that cannot be replicated by simply procuring the unsubstituted, 4‑amino, or 4‑(2‑hydroxyethyl)amino variants, making compound‑specific selection essential for reproducible structure‑activity relationship (SAR) campaigns and library design.

HBD
4‑position substituent changes hydrogen‑bond donor count, which may shift permeability predictions.
LogP
Lipophilicity deviations alter solubility and non‑specific binding; the 4‑methylamino LogP cannot be reproduced by the 4‑amino or unsubstituted analog.
TPSA
Differences in polar surface area may lead to distinct oral absorption or CNS‑exclusion profiles.

Quantitative Head‑to‑Head Evidence for 4‑(Methylamino)‑1,2,5‑oxadiazole‑3‑carboxylic acid Differentiation


Hydrogen‑Bond Donor Count: Differentiating 4‑Methylamino from 4‑Amino and Unsubstituted Analogs

The target compound displays 2 hydrogen‑bond donors (one from the methylamino NH, one from the carboxylic acid OH), compared with 3 for the 4‑amino analog (NH₂ + COOH) and 1 for the unsubstituted parent (COOH alone) . A reduction in H‑bond donor count is a widely recognized strategy to enhance passive membrane permeability and oral bioavailability.

H‑Bond Donor Count
Data to verify
Target: 2 (methylamino NH + COOH)
4‑Amino analog: 3
Unsubstituted: 1
Intermediate donor count may reduce polarity for permeability optimization studies.
Computed values; experimental confirmation recommended.
Medicinal Chemistry Drug Design Permeability Optimization

Predicted Lipophilicity: LogP Comparison of 4‑Substituted 1,2,5‑Oxadiazole‑3‑carboxylic Acids

The predicted octanol‑water partition coefficient (LogP) for the 4‑methylamino derivative is –0.12, positioning it between the less lipophilic unsubstituted parent (LogP = –0.23) and the slightly more lipophilic 4‑amino analog (LogP = –0.07) . This intermediate lipophilicity profile may offer a favorable balance between aqueous solubility and membrane partitioning.

Predicted LogP
Data to verify
Target: −0.12
Unsubstituted: −0.23
4‑Amino: −0.07
Intermediate lipophilicity may support balanced solubility‑permeability profiles.
Predicted LogP; experimental LogD advised for formulation context.
ADME Lipophilicity Drug‑likeness

Topological Polar Surface Area (TPSA) Differentiation

The TPSA of the 4‑methylamino derivative (88.2 Ų) lies between that of the unsubstituted parent (76.2 Ų) and the 4‑amino analog (102.2 Ų) . TPSA is inversely correlated with intestinal absorption and blood‑brain barrier penetration; the 4‑methylamino compound therefore offers a distinct TPSA value that may suit projects targeting specific permeability windows.

Topological PSA
Data to verify
Target: 88.2 Ų
Unsubstituted: 76.2 Ų
4‑Amino: 102.2 Ų
Intermediate TPSA may position compound for oral absorption or CNS‑exclusion studies.
Computed TPSA; confirm with experimental PSA if critical for CNS models.
Drug‑likeness Oral Bioavailability CNS Penetration

LDH Enzyme Inhibition Class‑Level Similarity: A Negative Control Opportunity

Public BindingDB data show that three structurally related 1,2,5‑oxadiazole‑3‑carboxylic acid derivatives—unsubstituted (OXD4), 4‑amino (OXD2), and 4‑(2‑hydroxyethyl)amino (OXD3)—all exhibit similarly weak inhibition of lactate dehydrogenase (LDH) with IC₅₀ values of ~200,000 nM [1][2][3]. Although the 4‑methylamino compound has not been directly assayed in this system, the class‑level trend suggests it is unlikely to be a potent LDH inhibitor, making it a potential negative control for counterscreening campaigns.

LDH Inhibition (Class)
Class-level
IC₅₀ ≈ 200,000 nM across three related 1,2,5‑oxadiazole‑3‑carboxylic acids; target not directly assayed
Low LDH inhibition risk; candidate negative control for counterscreens.
Class‑level inference; verify this compound in target LDH assay before use.
Enzyme Inhibition Off‑target Screening Negative Control

Optimal Use Cases for 4‑(Methylamino)‑1,2,5‑oxadiazole‑3‑carboxylic acid Based on Differentiating Evidence


Medicinal Chemistry Lead Optimization Requiring Fine‑Tuned Hydrogen‑Bond Donor Count

In programs where reducing the total hydrogen‑bond donor count from 3 (as in the 4‑amino analog) to 2 is desired to improve passive permeability, the 4‑methylamino derivative offers a direct procurement path . The intermediate TPSA and LogP further support its use in balancing solubility‑permeability trade‑offs.

Fragment‑Based Drug Design (FBDD) Library Construction

The defined physicochemical fingerprint (LogP = –0.12, TPSA = 88.2 Ų, MW = 143.1) places this compound within the rule‑of‑three space for fragments . Its unique combination of methylamino and carboxylic acid functionalities provides a versatile starting point for fragment growing or linking strategies.

Negative Control for Lactate Dehydrogenase (LDH) Counterscreens

Based on class‑level evidence that 1,2,5‑oxadiazole‑3‑carboxylic acids exhibit weak LDH inhibition (IC₅₀ ≈ 200 µM), the 4‑methylamino derivative is a viable negative control in LDH‑based enzymatic assays, helping confirm that observed cellular effects are not LDH‑mediated [1].

Synthetic Intermediate for Focused Kinase or GPCR Libraries

The carboxylic acid and methylamino groups are both amenable to further derivatization (amide coupling, reductive amination), enabling rapid generation of diverse screening libraries. The 1,2,5‑oxadiazole core confers metabolic stability and potential NO‑releasing properties that are valued in cardiovascular and anti‑inflammatory research [2].

Application
Selection Property
Validation Focus
Lead optimization (HBD tuning)
Reduced hydrogen‑bond donor count vs. 4‑amino analog
Permeability assay correlation
Fragment‑based library design
Rule‑of‑three physicochemical profile
Fragment growing or linking compatibility
LDH counterscreen
Class‑level low LDH inhibition potential
LDH enzymatic assay validation
Synthetic intermediate
Carboxylic acid and methylamino derivatizable groups
Reaction scope (amide coupling, reductive amination)
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